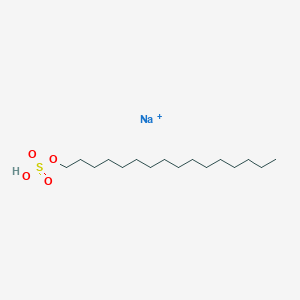

Sodium hexadecyl sulfate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hexadecyl sulfate is typically synthesized through the sulfonation of hexadecanol (cetyl alcohol) followed by neutralization with sodium hydroxide. The reaction involves the following steps:

Sulfonation: Hexadecanol is reacted with sulfur trioxide or chlorosulfonic acid to form hexadecyl hydrogen sulfate.

Neutralization: The resulting hexadecyl hydrogen sulfate is then neutralized with sodium hydroxide to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where hexadecanol is fed into a reactor with sulfur trioxide gas. The reaction mixture is then neutralized with a sodium hydroxide solution, followed by purification steps to remove impurities and obtain the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.

Substitution: The sulfate group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group under alkaline conditions.

Major Products:

Oxidation: Oxidized derivatives of the alkyl chain.

Substitution: Products where the sulfate group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Surfactant Properties and Emulsion Stabilization

Sodium hexadecyl sulfate is primarily utilized for its surfactant properties. It plays a crucial role in stabilizing emulsions, which are mixtures of oil and water. The effectiveness of SHS as an emulsifier has been demonstrated in several studies:

- Emulsion Polymerization : SHS has been employed as an emulsifier in the emulsion polymerization of styrene, where it facilitates the initiation of polymerization in monomer droplets, leading to improved product quality and stability .

- Stability Studies : Research indicates that SHS forms stable adsorbed films at oil-water interfaces, which enhance emulsion stability. A study showed that the adsorbed film of SHS at the dodecane-water interface exhibited a first-order phase transition, indicating its potential for use in food and cosmetic formulations .

Analytical Chemistry Applications

The compound is also significant in analytical chemistry, particularly in protein characterization:

- Capillary Gel Electrophoresis : SHS has been used in capillary gel electrophoresis to improve the resolution of therapeutic proteins. In a comparative study, using SHS in the running buffer increased peak resolution and plate count significantly compared to traditional sodium dodecyl sulfate (SDS) buffers, enhancing the quantification of protein purity during manufacturing processes .

Environmental Applications

SHS has been investigated for its effectiveness in environmental remediation:

- Soil Contamination : Studies have shown that SHS can enhance the sorption capacity of contaminated soils for hydrophobic organic compounds (HOCs). By modifying soil properties, SHS improves the retention and removal efficiency of pollutants, making it a potential agent for soil remediation strategies .

Intercalation Studies

The interaction of SHS with layered materials has been explored through intercalation studies:

- Hydrocalumite Intercalation : Research demonstrated that SHS could intercalate into hydrocalumite structures, as characterized by X-ray diffraction (XRD) and scanning electron microscopy (SEM). This intercalation can modify the material's properties, suggesting potential applications in catalysis and material science .

Biochemical Applications

In biochemical research, SHS is utilized for its ability to interact with biomolecules:

- Protein Aggregation Studies : A study highlighted that SHS enhances the quantification of covalent aggregates in protein therapeutics by facilitating better separation during electrophoresis. This application is essential for ensuring the safety and efficacy of biopharmaceuticals .

Data Table: Summary of Applications

Mecanismo De Acción

Sodium hexadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization in water. The compound interacts with lipid bilayers, disrupting membrane structures and enhancing the permeability of biological membranes .

Comparación Con Compuestos Similares

Sodium dodecyl sulfate: Another anionic surfactant with a shorter alkyl chain.

Sodium tetradecyl sulfate: Similar structure but with a fourteen-carbon alkyl chain.

Sodium octadecyl sulfate: Contains an eighteen-carbon alkyl chain.

Comparison:

Chain Length: Sodium hexadecyl sulfate has a sixteen-carbon alkyl chain, making it more hydrophobic than sodium dodecyl sulfate but less so than sodium octadecyl sulfate.

Surface Activity: The surface-active properties vary with chain length, with this compound providing a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications

This compound stands out due to its optimal chain length, providing excellent surfactant properties while maintaining compatibility with various industrial and scientific applications.

Actividad Biológica

Sodium hexadecyl sulfate (SHS), also known as cetyl sulfate, is an anionic surfactant that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of SHS, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₆H₃₃NaO₄S

- Molecular Weight : 288.43 g/mol

- Physical State : White powder or crystalline solid

- Solubility : Soluble in water, forming a clear solution at concentrations typically used in laboratory settings.

SHS functions primarily as a surfactant, which allows it to interact with biological membranes and proteins. Its amphiphilic nature enables it to disrupt lipid bilayers, leading to membrane destabilization. This property is crucial for its applications in:

- Protein Denaturation : SHS is known to denature proteins by disrupting their tertiary structures, which is essential in biochemical assays like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) .

- Cell Lysis : As a detergent, SHS facilitates the lysis of cells for nucleic acid extraction and protein isolation .

Inhibition Studies

Research has shown that SHS can act as an inhibitor of various enzymes. For example:

- Bromelain Inhibition : At concentrations below 5 mM, SHS caused a significant decrease in the maximum velocity () of bromelain without affecting the Michaelis constant (). The IC50 was determined to be 0.55 mM, indicating that bromelain retains some activity even in the presence of high SHS concentrations .

Effects on Yeast Fermentation

A study investigated the impact of SHS on yeast fermentation processes:

- At a concentration of 0.002 M, SHS had minimal effects on carbon dioxide production during aerobic fermentation. However, at 0.02 M concentration, it partially inhibited CO₂ production by up to 40% . This suggests that while SHS can affect metabolic processes, its impact may vary significantly based on concentration.

Environmental Impact

A case study focused on the transformation kinetics of long-chain alkyl organosulfates (OS) like SHS under atmospheric conditions:

- The study revealed that SHS undergoes heterogeneous oxidation by hydroxyl radicals (OH), with a decay rate of approximately and an atmospheric lifetime of about 19 days. This highlights the potential environmental implications of using SHS .

Protein Interaction Studies

Another research explored the functionalization of carbon nanotubes (CNTs) with SHS:

- The study demonstrated that lysozyme adsorbed on SHS-modified CNTs exhibited enhanced stability and activity compared to non-modified CNTs. This indicates that SHS can play a significant role in improving the performance of biomolecules in nanotechnology applications .

Data Tables

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Bromelain Inhibition | IC50 = 0.55 mM | < 5 mM | Significant decrease in |

| Yeast Fermentation | Up to 40% inhibition | 0.02 M | Partial inhibition of CO₂ production |

| Environmental Kinetics | Decay rate = cm³/molecule/s | Not specified | Atmospheric lifetime ~19 days |

Análisis De Reacciones Químicas

Intercalation into Layered Materials

SHS interacts with layered double hydroxides (LDHs), such as hydrocalumite (), via ion exchange. This reaction expands the interlayer space and modifies material properties:

| Property | Before Intercalation | After Intercalation |

|---|---|---|

| Interlayer spacing (XRD) | 0.78 nm | 2.74 nm |

| Vibrational modes (NIR/MIR) | – | Shifted C-H bands |

- Mechanism : The hydrophobic hexadecyl chain inserts into the LDH interlayer, replacing chloride ions. The sulfate group anchors the molecule, stabilizing the structure .

- Application : Used to synthesize organo-LDH hybrids for environmental remediation .

Surface Functionalization of Carbon Nanotubes (CNTs)

SHS forms self-assembled layers on CNTs, enhancing biocompatibility and enzyme activity:

| System | Lysozyme Activity | Adsorption Orientation |

|---|---|---|

| Non-functionalized CNTs | Low | Active site faces CNT |

| SHS-functionalized CNTs | High | Active site exposed |

- Mechanism : SHS molecules adsorb via hydrophobic interactions, forming a "soft layer" that reorients lysozyme to expose its catalytic cleft .

- Implications : Improves enzymatic efficiency in biosensors and biocatalysts .

Mixed Surfactant Systems

SHS exhibits synergistic or antagonistic effects when combined with nonionic surfactants (e.g., Triton X):

| Triton X Type | SHS Adsorption (Low Conc.) | SHS Adsorption (High Conc.) |

|---|---|---|

| TX-45 | Increased | Decreased |

| TX-100 | Increased | Decreased |

| TX-300 | Slight increase | Decreased |

- Mechanism : At low concentrations, Triton X reduces electrostatic repulsion between SHS ions, enabling denser adsorption. At high concentrations, Triton X displaces SHS due to steric effects .

- Zeta Potential : SHS adsorption reduces zeta potential of carbon black from neutral to -40 mV, indicating surface charge modification .

Reactivity and Decomposition

SHS undergoes decomposition under extreme conditions:

| Condition | Products | Hazard Class |

|---|---|---|

| Strong oxidation | Corrosive gases | |

| High-temperature heating | Sulfur oxides, hydrocarbons | Irritant vapors |

- Safety : Reacts with strong bases and oxidizing agents, generating heat .

- Stability : Stable under ambient conditions but degrades at temperatures >190°C .

Micellization and Aggregation

SHS forms micelles in aqueous solutions, with aggregation behavior influenced by ionic liquids (ILs):

| Ionic Liquid | Effect on SHS Micellization | Critical Micelle Concentration (CMC) |

|---|---|---|

| Imidazolium-based ILs | Enhanced | Reduced by 20–40% |

| Pyrrolidinium-based ILs | Inhibited | Increased by 10–15% |

- Mechanism : ILs modulate micelle stability through electrostatic and hydrophobic interactions.

- Application : Tailored micellar systems for drug delivery.

Biological Interactions

SHS interacts with proteins and cell membranes:

| System | Effect | Mechanism |

|---|---|---|

| Lysozyme | Activity retention (~85%) | Non-denaturing adsorption |

| Cell membranes | Increased permeability | Disruption of lipid bilayers |

- Spectroscopic Evidence : Near-infrared spectroscopy confirms SHS-induced structural changes in biomolecules .

Key Research Findings

- SHS-functionalized CNTs increase lysozyme activity by 30% compared to unmodified CNTs .

- Mixed SHS/Triton X systems optimize detergent formulations by balancing adsorption and solubility .

- Intercalated SHS-LDH hybrids show potential for contaminant removal due to enhanced hydrophobicity .

For further details, refer to experimental studies in Spectrochimica Acta A , ACS Applied Materials & Interfaces , and Colloids and Surfaces A .

Propiedades

Número CAS |

1120-01-0 |

|---|---|

Fórmula molecular |

C16H34NaO4S |

Peso molecular |

345.5 g/mol |

Nombre IUPAC |

sodium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

Clave InChI |

HMWHAHJOIHEFOG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Densidad |

1 at 68 °F (USCG, 1999) |

Key on ui other cas no. |

1120-01-0 |

Descripción física |

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

143-02-2 (Parent) |

Sinónimos |

cetyl sulfate cetyl sulfate sodium salt |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.